

# A Researcher's Guide to the Validation of Phytosphingosine as a Therapeutic Target

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **Phytosphingosine**

Cat. No.: **B030862**

[Get Quote](#)

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the validation of **Phytosphingosine** as a potential therapeutic target. We will delve into the biological rationale, present a comparative analysis of therapeutic strategies, and provide detailed experimental protocols to rigorously assess its potential. Our approach emphasizes scientific integrity, ensuring that every protocol is a self-validating system, grounded in established methodologies and authoritative literature.

## The Biological Rationale: Phytosphingosine as a Fulcrum of Cell Fate

**Phytosphingosine** is a bioactive sphingolipid, a class of lipids that are not merely structural components of cell membranes but also critical signaling molecules.<sup>[1][2]</sup> Sphingolipids, including **Phytosphingosine**, ceramide, and sphingosine-1-phosphate (S1P), form a complex, interconnected metabolic network that governs fundamental cellular processes like proliferation, differentiation, and apoptosis (programmed cell death).<sup>[3][4]</sup>

The therapeutic potential of targeting this pathway hinges on the concept of the "sphingolipid rheostat".<sup>[5]</sup> This model posits that the intracellular balance between pro-apoptotic sphingolipids (like ceramide and **Phytosphingosine**) and pro-survival sphingolipids (like S1P) determines a cell's fate.<sup>[4][5]</sup> In many cancers, this balance is skewed towards survival, often through the overexpression of enzymes like sphingosine kinase (SphK), which converts pro-apoptotic sphingosine into pro-survival S1P.<sup>[4]</sup>

**Phytosphingosine** exerts its potent pro-apoptotic effects through multiple, interconnected signaling pathways:

- Mitochondrial (Intrinsic) Apoptosis Pathway: **Phytosphingosine** can directly perturb the mitochondrial membrane, leading to a decrease in membrane potential ( $\Delta\Psi_m$ ).<sup>[6][7]</sup> It promotes the translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondria, which in turn facilitates the release of cytochrome c into the cytoplasm.<sup>[8]</sup> This event triggers the activation of a cascade of executioner enzymes, primarily caspase-9 and the effector caspase-3, leading to the systematic dismantling of the cell.<sup>[6][7]</sup>
- Caspase-8 Activation: Studies have shown that **Phytosphingosine** can activate caspase-8, a key initiator caspase typically associated with the death receptor (extrinsic) pathway, in a death receptor-independent manner.<sup>[6][8]</sup> This activation further amplifies the apoptotic signal.
- Inhibition of Pro-Survival Signaling: **Phytosphingosine** has been shown to dephosphorylate and inactivate Akt, a critical kinase in pro-survival signaling pathways.<sup>[7]</sup> By inhibiting this pathway, **Phytosphingosine** removes a key brake on apoptosis.

These mechanisms make **Phytosphingosine** a compelling target for therapeutic intervention, particularly in oncology, where inducing apoptosis in cancer cells is a primary goal.



[Click to download full resolution via product page](#)

Caption: **Phytosphingosine**-induced apoptotic signaling pathway.

# A Comparative Framework for Therapeutic Strategies

Validating **Phytosphingosine** as a target requires comparing different therapeutic approaches. The primary strategies involve either directly administering **Phytosphingosine**-like molecules or modulating the enzymes that control its intracellular concentration.

| Therapeutic Strategy              | Mechanism of Action                                                                                                                                   | Potential Advantages                                                                               | Potential Challenges                                                                                   | Key Enzymes Targeted                                                | Example Compounds                                                          |
|-----------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------|----------------------------------------------------------------------------|
| Direct Agonism                    | Administration of Phytosphingosine or synthetic ceramide analogs to directly increase pro-apoptotic signals. <a href="#">[9]</a> <a href="#">[10]</a> | Direct, potent induction of apoptosis. May bypass resistance mechanisms upstream in the pathway.   | Poor bioavailability and pharmacokinetics of lipid molecules. Potential for off-target effects.        | N/A (Directly targets downstream effectors)                         | Safingol, Ceramide Nanoliposomes <a href="#">[11]</a> <a href="#">[12]</a> |
| Metabolic Modulation (Inhibition) | Inhibit enzymes that catabolize pro-apoptotic sphingolipids or synthesize pro-survival sphingolipids.                                                 | More "drug-like" small molecules. Can be highly specific. Leverages endogenous synthesis pathways. | Potential for metabolic feedback loops. Efficacy depends on the baseline metabolic state of the tumor. | Sphingosine Kinase (SphK1/2) <a href="#">[4]</a>                    | FTY720 (Fingolimod), ABC294640 <a href="#">[5]</a> <a href="#">[11]</a>    |
| Metabolic Modulation (Activation) | Activate enzymes that synthesize pro-apoptotic sphingolipids.                                                                                         | Potentially more subtle and controlled modulation of the sphingolipid rheostat.                    | Developing small molecule activators is often more challenging than inhibitors.                        | Ceramide Synthases (CerS) <a href="#">[13]</a> <a href="#">[14]</a> | (Currently fewer in clinical development)                                  |

This comparison highlights a critical decision point in drug development: whether to pursue a direct-acting lipid therapeutic or a small molecule modulator of its metabolism. Both have

distinct and compelling rationales that must be tested experimentally.

## The Experimental Validation Workflow

A rigorous, multi-phased approach is essential to validate **Phytosphingosine** as a therapeutic target. This workflow progresses from foundational in vitro assays to more complex in vivo models.[15][16][17]



[Click to download full resolution via product page](#)

Caption: A multi-phase workflow for target validation.

## Phase 1: In Vitro Validation

The initial phase uses cancer cell lines to confirm the biological activity and mechanism of action.

### Protocol 1: Cell Viability & Cytotoxicity Assay (Resazurin Reduction Method)

This assay measures the metabolic activity of living cells, providing a robust readout of cell viability.[18][19]

- Objective: To determine the concentration-dependent effect of a **Phytosphingosine**-modulating compound on the viability of cancer cells.

- Materials:

- Cancer cell line of interest (e.g., MCF-7 breast cancer)
- Complete culture medium (e.g., DMEM + 10% FBS)
- 96-well clear-bottom black plates
- Test compound (e.g., a synthetic ceramide analog) and vehicle control (e.g., DMSO)
- Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
- Plate reader with fluorescence detection (Ex/Em ~560/590 nm)

- Methodology:

- Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well in 100  $\mu$ L of medium) to ensure they are in the exponential growth phase at the end of the experiment. Incubate for 24 hours at 37°C, 5% CO<sub>2</sub>. Causality: Seeding density is critical; too few cells lead to high variability, while too many can lead to contact inhibition and altered metabolic states, confounding the results.[18]
- Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100  $\mu$ L of the compound-containing medium to the respective wells. Include vehicle-only wells as a negative control and wells with a known cytotoxic agent as a positive control.
- Incubation: Incubate the plate for 48-72 hours. Causality: The incubation time should be sufficient to observe the compound's effect on cell proliferation and viability, often corresponding to 2-3 cell doubling times.
- Assay: Add 10  $\mu$ L of Resazurin solution to each well and incubate for 2-4 hours at 37°C. Causality: Resazurin (blue, non-fluorescent) is reduced by metabolically active cells to the highly fluorescent resorufin (pink). The fluorescence intensity is directly proportional to the number of viable cells.[18]
- Data Acquisition: Measure fluorescence at Ex/Em 560/590 nm.

- Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the data to determine the  $IC_{50}$  (the concentration at which 50% of cell viability is inhibited).

#### Protocol 2: Apoptosis Quantification (Annexin V & Propidium Iodide Staining)

This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells, confirming the mechanism of cell death.[20]

- Objective: To verify that the reduction in cell viability observed in Protocol 1 is due to the induction of apoptosis.
- Methodology:
  - Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its  $IC_{50}$  and 2x  $IC_{50}$  concentrations for 24-48 hours.
  - Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis.
  - Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark for 15 minutes. Causality: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it is bound by Annexin V. PI is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[20]
  - Flow Cytometry: Analyze the stained cells using a flow cytometer.
  - Data Analysis:
    - Annexin V- / PI-: Healthy cells
    - Annexin V+ / PI-: Early apoptotic cells
    - Annexin V+ / PI+: Late apoptotic/necrotic cells

#### Protocol 3: Sphingolipid Profiling by LC-MS/MS

This is a critical mechanistic step to confirm that the test compound indeed modulates the target pathway.[\[21\]](#)[\[22\]](#)

- Objective: To quantify changes in the intracellular levels of **Phytosphingosine**, ceramide, and S1P following compound treatment.
- Methodology:
  - Cell Treatment & Harvesting: Treat cells in a 10 cm dish with the test compound as in Protocol 2. Harvest cells and record the cell number for normalization.
  - Lipid Extraction: Perform a lipid extraction using a modified Bligh-Dyer method. Spike the sample with internal standards (isotopically labeled versions of the lipids of interest) before extraction to control for extraction efficiency and instrument variability.[\[23\]](#)
  - LC-MS/MS Analysis: Separate the lipid species using liquid chromatography (LC) and detect and quantify them using tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode. Causality: LC separates the complex lipid mixture, while MS/MS provides high specificity and sensitivity for quantifying individual lipid species based on their unique mass-to-charge ratios and fragmentation patterns.[\[22\]](#)
  - Data Analysis: Normalize the abundance of each endogenous lipid to its corresponding internal standard and the cell number. Compare the lipid profiles of treated versus control cells.

## Phase 2: Comparative Analysis

Here, we benchmark the performance of our lead compound against established alternatives.

Comparative In Vitro Efficacy Data (Hypothetical)

| Compound      | Target/Mechanism                          | Cell Line:<br>MCF-7 IC <sub>50</sub><br>( $\mu$ M) | Cell Line: A549<br>(Lung) IC <sub>50</sub><br>( $\mu$ M) | Notes                                                              |
|---------------|-------------------------------------------|----------------------------------------------------|----------------------------------------------------------|--------------------------------------------------------------------|
| PHS-Analog-01 | Phytosphingosine Agonist                  | 5.2                                                | 8.1                                                      | Potent induction of apoptosis confirmed by Annexin V.              |
| ABC294640     | Sphingosine Kinase 2 Inhibitor[11]        | 15.5                                               | 22.0                                                     | Shifts rheostat towards ceramide; cytostatic at lower doses.       |
| Cisplatin     | Standard Chemotherapy (DNA cross-linking) | 12.8                                               | 18.5                                                     | Known cytotoxic agent; serves as a positive control and benchmark. |

This table allows for an objective comparison of potency across different cell lines and against different mechanisms of action.

## Phase 3: In Vivo Model Validation

The final preclinical step is to validate the findings in a living organism, typically a mouse model.[16]

### Protocol 4: Tumor Xenograft Mouse Model Study

- Objective: To assess the anti-tumor efficacy and tolerability of the test compound in an in vivo setting.
- Methodology:
  - Model Establishment: Implant human cancer cells (e.g., A549) subcutaneously into immunodeficient mice (e.g., NSG mice). Allow tumors to grow to a palpable size (e.g., 100-150 mm<sup>3</sup>).

- Randomization & Treatment: Randomize mice into treatment groups (e.g., vehicle control, PHS-Analog-01, Cisplatin). Administer the compounds via an appropriate route (e.g., intraperitoneal injection, oral gavage) on a pre-determined schedule.
- Monitoring: Measure tumor volume (using calipers) and mouse body weight 2-3 times per week. Causality: Tumor volume is the primary efficacy endpoint. Body weight is a key indicator of systemic toxicity.
- Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. The tumors can be weighed and used for further analysis (e.g., histology, or lipidomics to confirm target engagement *in vivo*).

## Conclusion

The validation of **Phytosphingosine** as a therapeutic target is a multi-faceted process that requires a logical and rigorous experimental cascade. The evidence strongly suggests that modulating the **Phytosphingosine** pathway is a viable strategy for inducing cancer cell death. [7][8] By systematically progressing through *in vitro* characterization, comparative analysis, and *in vivo* efficacy studies, researchers can build a robust data package to support the clinical development of novel therapeutics targeting this fundamental signaling pathway. The protocols and frameworks provided in this guide offer a comprehensive roadmap for navigating this complex but promising area of drug discovery.

## References

- Gault, C. R., Obeid, L. M., & Hannun, Y. A. (2010). An overview of sphingolipid metabolism: from synthesis to breakdown. *Advances in experimental medicine and biology*, 688, 1–23. [\[Link\]](#)
- Park, M. T., Kang, J. A., Kim, M. J., et al. (2003). **Phytosphingosine** induces apoptotic cell death via caspase 8 activation and Bax translocation in human cancer cells. *Clinical Cancer Research*, 9(2), 878-885. [\[Link\]](#)
- Nagahara, Y., Ikeda, M., & Ueyama, T. (2004). **Phytosphingosine** induced mitochondria-involved apoptosis. *Journal of Biochemistry*, 135(5), 621-628. [\[Link\]](#)
- Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening. Danaher Life Sciences. [\[Link\]](#)
- Shum, M., & Ryland, L. K. (2018). Antineoplastic Agents Targeting Sphingolipid Pathways. *Frontiers in Oncology*, 8, 513. [\[Link\]](#)
- Reactome. (n.d.). Sphingolipid metabolism.

- Al-Howail, H. A., Aldhubaib, B. E., & Al-Otaibi, M. M. (2023).
- Nagahara, Y., Ikeda, M., & Ueyama, T. (2004). **Phytosphingosine** induced mitochondria-involved apoptosis. *The Journal of Biochemistry*, 135(5), 621–628. [\[Link\]](#)
- PubChem. (n.d.). Sphingolipid Metabolism.
- Sivasubramanian, M., & Kanagaraj, S. (2013). Sphingolipid Metabolic Pathway: An Overview of Major Roles Played in Human Diseases.
- Cuvillier, O., Edsall, L., & Spiegel, S. (2000). A house divided: ceramide, sphingosine, and sphingosine-1-phosphate in programmed cell death. *Vitamins and Hormones*, 60, 157-186. [\[Link\]](#)
- Santos, T., & Futerman, A. H. (2023). Mysterious sphingolipids: metabolic interrelationships at the center of pathophysiology. *Frontiers in Molecular Biosciences*, 10, 1146603. [\[Link\]](#)
- Sapkota, M., & Gault, C. R. (2011). A fluorescent assay for ceramide synthase activity. *Journal of lipid research*, 52(7), 1438–1443. [\[Link\]](#)
- Sheridan, J., & Martin, S. J. (2020). Optimization of Cell Viability Assays for Drug Sensitivity Screens. *Methods in molecular biology* (Clifton, N.J.), 2148, 15–26. [\[Link\]](#)
- Shum, M., & Ryland, L. K. (2018). Antineoplastic Agents Targeting Sphingolipid Pathways. *Frontiers in Oncology*, 8, 513. [\[Link\]](#)
- Consensus. (2022).
- Al-Fehaily, M., & Al-Dhafri, N. (2022). Targeting Sphingolipid Metabolism as a Therapeutic Strategy in Cancer Treatment. *International Journal of Molecular Sciences*, 23(9), 5163. [\[Link\]](#)
- ResearchGate. (2016).
- Ogretmen, B., & Hannun, Y. A. (2014). Targeting Sphingolipids for Cancer Therapy. *Frontiers in Oncology*, 4, 15. [\[Link\]](#)
- Merrill, A. H., Sullards, M. C., Allegood, J. C., Kelly, S., & Wang, E. (2005). SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS. *Journal of lipid research*, 46(6), 1107–1121. [\[Link\]](#)
- University College London. (n.d.).
- Don, A. S., & Rosen, H. (2016). Fluorescent Assays for Ceramide Synthase Activity. *Methods in molecular biology* (Clifton, N.J.), 1376, 23–33. [\[Link\]](#)
- Danaher Life Sciences. (n.d.). Target Identification & Validation in Drug Discovery & Development. Danaher Life Sciences. [\[Link\]](#)
- LIPID MAPS. (n.d.). Structure-Specific, Quantitative Methods for Analysis of Sphingolipids by Liquid Chromatography–Tandem Mass Spectrometry. [\[Link\]](#)
- Oprea, T. I., & Gasteiger, J. (2021). Validation guidelines for drug-target prediction methods. *Expert Opinion on Drug Discovery*, 16(11), 1275-1287. [\[Link\]](#)
- Bonander, N., O'Brien, E. J., & O'Brien, K. (2010). Revealing a signaling role of **phytosphingosine**-1-phosphate in yeast. *Molecular systems biology*, 6, 345. [\[Link\]](#)

- Gassler, N. (2017). Methods in Comprehensive Mass Spectrometry-Based Measurement of Sphingolipids. *Journal of Gastrointestinal & Digestive System*, 7(4). [\[Link\]](#)
- LIPID MAPS. (n.d.). Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectrometry. [\[Link\]](#)
- Singh, A., & Del Poeta, M. (2016). Mass Spectrometric Analysis of Bioactive Sphingolipids in Fungi. *Methods in molecular biology* (Clifton, N.J.), 1376, 43–57. [\[Link\]](#)
- World Journal of Biology Pharmacy and Health Sciences. (2023).
- Cai, Q., & Ponnusamy, S. (2020). Developing new ceramide analogs and identifying novel sphingolipid-controlled genes against a virus-associated lymphoma. *Blood*, 136(18), 2051-2064. [\[Link\]](#)
- Proteros. (2014). Molecular Target Validation in preclinical drug discovery. [\[Link\]](#)
- Springer Nature Experiments. (n.d.). Fluorescent Assays for Ceramide Synthase Activity. [\[Link\]](#)
- Scilit. (2010).
- Kim, S. H., et al. (2007). **Phytosphingosine** Stimulates the Differentiation of Human Keratinocytes and Inhibits TPA-Induced Inflammatory Epidermal Hyperplasia in Hairless Mouse Skin.
- Taylor & Francis. (n.d.). **Phytosphingosine** – Knowledge and References. [\[Link\]](#)
- Gault, C. R., Obeid, L. M., & Hannun, Y. A. (2010). An overview of sphingolipid metabolism: from synthesis to breakdown. *Advances in experimental medicine and biology*, 688, 1–23. [\[Link\]](#)
- Trinchera, M., & Caretti, A. (2023). Convenient and Sensitive Measurement of Lactosylceramide Synthase Activity Using Deuterated Glucosylceramide and Mass Spectrometry. *International Journal of Molecular Sciences*, 24(6), 5283. [\[Link\]](#)
- Bonander, N., O'Brien, E. J., & O'Brien, K. (2010). Revealing a signaling role of **phytosphingosine-1-phosphate** in yeast. *Molecular systems biology*, 6, 345. [\[Link\]](#)
- MetwareBio. (n.d.). Sphingosine: What It Is, Biosynthesis, and Roles in Health & Disease. [\[Link\]](#)
- Semantic Scholar. (n.d.). **phytosphingosine** metabolic process. [\[Link\]](#)
- Jiang, X., & Zhang, Q. (2014). A review of ceramide analogs as potential anticancer agents. *Mini reviews in medicinal chemistry*, 14(3), 225–235. [\[Link\]](#)
- Cai, Q., & Ponnusamy, S. (2024). Developing new ceramide analogs against non-small cell lung cancer (NSCLC). *Journal of Experimental & Clinical Cancer Research*, 43(1), 27. [\[Link\]](#)
- ResearchGate. (2021). Quantifying ceramide kinetics in vivo using stable isotope tracers and LC-MS/MS. [\[Link\]](#)
- INCIDecoder. (n.d.). **Phytosphingosine**. [\[Link\]](#)
- American Journal of Physiology-Endocrinology and Metabolism. (2021). Quantifying ceramide kinetics in vivo using stable isotope tracers and LC-MS/MS. [\[Link\]](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Reactome | Sphingolipid metabolism [reactome.org]
- 2. An overview of sphingolipid metabolism: from synthesis to breakdown - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting Sphingolipid Metabolism as a Therapeutic Strategy in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antineoplastic Agents Targeting Sphingolipid Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phytosphingosine induced mitochondria-involved apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phytosphingosine induced mitochondria-involved apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phytosphingosine induces apoptotic cell death via caspase 8 activation and Bax translocation in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Developing new ceramide analogs and identifying novel sphingolipid-controlled genes against a virus-associated lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. e-century.us [e-century.us]
- 11. Frontiers | Antineoplastic Agents Targeting Sphingolipid Pathways [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. A fluorescent assay for ceramide synthase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. lifesciences.danaher.com [lifesciences.danaher.com]
- 16. wjbphs.com [wjbphs.com]
- 17. drugtargetreview.com [drugtargetreview.com]
- 18. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Cell viability assays | Abcam [abcam.com]
- 20. Cell Health Screening Assays for Drug Discovery [promega.sg]
- 21. SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Mass Spectrometric Analysis of Bioactive Sphingolipids in Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 23. lipidmaps.org [lipidmaps.org]
- To cite this document: BenchChem. [A Researcher's Guide to the Validation of Phytosphingosine as a Therapeutic Target]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b030862#validation-of-phytosphingosine-as-a-potential-therapeutic-target>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)